molecular formula C18H15BrGe B1594165 Triphenylgermanium bromide CAS No. 3005-32-1

Triphenylgermanium bromide

Cat. No.: B1594165
CAS No.: 3005-32-1
M. Wt: 383.8 g/mol
InChI Key: RBXJUAXJPPYIMY-UHFFFAOYSA-N
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Description

Triphenylgermanium bromide is an organogermanium compound with the chemical formula (C₆H₅)₃GeBr. It is a white to off-white crystalline powder that is insoluble in water but reacts with it.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylgermanium bromide can be synthesized through the reaction of triphenylgermanium chloride with hydrogen bromide. The reaction typically occurs in an organic solvent such as benzene or toluene. The general reaction is as follows:

(C6H5)3GeCl+HBr(C6H5)3GeBr+HCl(C_6H_5)_3GeCl + HBr \rightarrow (C_6H_5)_3GeBr + HCl (C6​H5​)3​GeCl+HBr→(C6​H5​)3​GeBr+HCl

The reaction is carried out under reflux conditions to ensure complete conversion of the chloride to the bromide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Triphenylgermanium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form triphenylgermanium oxide.

    Reduction Reactions: It can be reduced to form triphenylgermanium hydride.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as triphenylgermanium methoxide or triphenylgermanium cyanide.

    Oxidation: Triphenylgermanium oxide.

    Reduction: Triphenylgermanium hydride.

Scientific Research Applications

Triphenylgermanium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylgermanium bromide involves its interaction with molecular targets through its germanium center. It can form coordination complexes with various biomolecules, influencing their function. The pathways involved depend on the specific application, such as inhibition of microbial growth or modulation of cellular processes in cancer cells .

Comparison with Similar Compounds

  • Triphenylgermanium chloride
  • Triphenylgermanium hydride
  • Triphenylgermanium oxide

Comparison:

  • Triphenylgermanium chloride: Similar in structure but contains a chloride ion instead of bromide. It is more reactive in nucleophilic substitution reactions.
  • Triphenylgermanium hydride: Contains a hydrogen atom instead of bromide. It is used as a reducing agent.
  • Triphenylgermanium oxide: Formed by the oxidation of triphenylgermanium bromide. It has different chemical properties and applications .

Properties

IUPAC Name

bromo(triphenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXJUAXJPPYIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184109
Record name Triphenylgermanium bromide
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Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3005-32-1
Record name Triphenylgermanium bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germane, bromotriphenyl-
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Record name Triphenylgermanium bromide
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Record name Triphenylgermanium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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